molecular formula C15H11FO3 B595934 5-(3-Acetylphenyl)-2-fluorobenzoic acid CAS No. 1261991-55-2

5-(3-Acetylphenyl)-2-fluorobenzoic acid

Cat. No.: B595934
CAS No.: 1261991-55-2
M. Wt: 258.248
InChI Key: HLGJEERINMQHRG-UHFFFAOYSA-N
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Description

5-(3-Acetylphenyl)-2-fluorobenzoic acid: is an aromatic compound that features both an acetyl group and a fluorine atom attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-Acetylphenyl)-2-fluorobenzoic acid can be achieved through several methods, including the Suzuki–Miyaura coupling reaction. This reaction involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base . The reaction conditions are typically mild and functional group tolerant, making it a versatile method for synthesizing complex aromatic compounds.

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing efficient and scalable processes to ensure high yields and purity. The choice of reagents and catalysts, as well as optimization of reaction conditions, are crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions: 5-(3-Acetylphenyl)-2-fluorobenzoic acid can undergo various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to a carboxylic acid.

    Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products:

    Oxidation: 5-(3-Carboxyphenyl)-2-fluorobenzoic acid.

    Reduction: 5-(3-Hydroxyphenyl)-2-fluorobenzoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 5-(3-Acetylphenyl)-2-fluorobenzoic acid is used as a building block in organic synthesis, particularly in the development of new materials and complex molecules.

Biology: This compound may be explored for its potential biological activities, including its interactions with enzymes and receptors.

Medicine: Research into the medicinal applications of this compound could involve its use as a precursor for drug development, particularly in designing molecules with specific pharmacological properties.

Industry: In the industrial sector, this compound can be used in the synthesis of advanced materials, including polymers and coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action of 5-(3-Acetylphenyl)-2-fluorobenzoic acid involves its interaction with molecular targets such as enzymes and receptors. The acetyl group and fluorine atom can influence the compound’s binding affinity and specificity, potentially leading to various biological effects. The exact pathways and molecular targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Uniqueness: 5-(3-Acetylphenyl)-2-fluorobenzoic acid is unique due to the presence of both an acetyl group and a fluorine atom on the benzoic acid core

Properties

IUPAC Name

5-(3-acetylphenyl)-2-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FO3/c1-9(17)10-3-2-4-11(7-10)12-5-6-14(16)13(8-12)15(18)19/h2-8H,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLGJEERINMQHRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC(=C1)C2=CC(=C(C=C2)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10689744
Record name 3'-Acetyl-4-fluoro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10689744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261991-55-2
Record name 3'-Acetyl-4-fluoro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10689744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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